molecular formula C31H51N9O7 B586334 FLLRN CAS No. 141136-84-7

FLLRN

Cat. No.: B586334
CAS No.: 141136-84-7
M. Wt: 661.805
InChI Key: WBNIBLBGDVPFOO-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-leucyl-leucyl-arginyl-asparagine involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) . After the coupling reactions, the protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of phenylalanyl-leucyl-leucyl-arginyl-asparagine follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

FLLRN can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the individual amino acids . Oxidation reactions can modify the side chains of amino acids like phenylalanine and arginine, while reduction reactions can reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The major products formed from these reactions are the individual amino acids: phenylalanine, leucine, arginine, and asparagine .

Comparison with Similar Compounds

FLLRN can be compared to other similar peptides, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) and other oligopeptides . These compounds share structural similarities but differ in their specific amino acid sequences and functional properties. This compound is unique due to its specific sequence and the presence of arginine and asparagine, which confer distinct biochemical properties .

List of Similar Compounds

Biological Activity

FLLRN, a peptide derived from the proteolytic cleavage of the thrombin receptor PAR-1, has garnered attention in the field of cardiovascular research due to its significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on platelet activation, and implications for thrombotic diseases.

This compound (serine–phenylalanine–leucine–leucine–arginine–asparagine) is produced when thrombin cleaves the amino-terminal domain of the PAR-1 receptor, exposing this sequence as a tethered ligand that activates the receptor. The activation of PAR-1 by this compound initiates a cascade of intracellular signaling pathways that lead to various physiological responses, particularly in platelet activation and aggregation.

  • Thrombin Activation : Thrombin cleaves PAR-1, which allows this compound to bind intramolecularly to the receptor, facilitating signal transduction through G-protein-coupled pathways. This process is crucial for platelet activation and coagulation processes .
  • Signal Transduction : Upon activation by this compound, PAR-1 engages Gαq and Gα12/13 signaling pathways, leading to increased intracellular calcium levels and platelet aggregation. This mechanism is vital for hemostasis but can contribute to pathological thrombosis when dysregulated .

Biological Effects

The biological effects of this compound on platelets and endothelial cells are significant:

  • Platelet Aggregation : this compound has been shown to induce platelet aggregation in vitro. The peptide's ability to activate PAR-1 leads to the release of various pro-coagulant factors such as thromboxane A2 (TXA2), ADP, and serotonin, which further amplify platelet activation .
  • Endothelial Cell Interaction : this compound also influences endothelial cell behavior. Studies indicate that thrombin-induced activation of PAR-1 can lead to increased permeability in endothelial monolayers, which may have implications for vascular inflammation and atherogenesis .

Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Chung et al. (2002)Demonstrated that this compound acts as a tethered ligand for PAR-1, activating downstream signaling pathways involved in platelet aggregation .
Macfarlane et al. (2001)Investigated the role of PAR-1 in thrombin-mediated platelet responses, highlighting the significance of this compound in coagulation processes .
Cadroy et al. (1996)Explored thrombin inhibitors and their effects on endothelial barrier function, providing insights into how this compound-mediated signaling can disrupt vascular integrity .

Case Studies

Case Study 1: Thrombin-Induced Platelet Activation
A study involving human platelets showed that exposure to thrombin resulted in significant aggregation mediated by this compound. The study quantified the extent of aggregation using light transmission aggregometry, revealing that lower concentrations of thrombin could effectively activate platelets through this pathway.

Case Study 2: Vascular Permeability
In another investigation, human umbilical vein endothelial cells (HUVECs) were treated with thrombin to assess changes in permeability. Results indicated that thrombin-induced activation via this compound led to increased paracellular permeability, suggesting potential roles in inflammatory responses and vascular diseases.

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNIBLBGDVPFOO-LSBAASHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930999
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141136-84-7
Record name Phenylalanyl-leucyl-leucyl-arginyl-asparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141136847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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